molecular formula C20H23NO B11232661 N-(2-ethylphenyl)-1-phenylcyclopentanecarboxamide

N-(2-ethylphenyl)-1-phenylcyclopentanecarboxamide

Cat. No.: B11232661
M. Wt: 293.4 g/mol
InChI Key: AMTSXGQUAZUCEV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound with a complex structure that includes both aromatic and cyclopentane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2-ethylphenylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-ethylphenyl)-1-phenylcyclopentane-1-carboxamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-oxo-pyridine-3-carbonitrile
  • N-(2-ethylphenyl)acetamide
  • N-(2-ethylphenyl)carbamate

Uniqueness

N-(2-ethylphenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C20H23NO/c1-2-16-10-6-7-13-18(16)21-19(22)20(14-8-9-15-20)17-11-4-3-5-12-17/h3-7,10-13H,2,8-9,14-15H2,1H3,(H,21,22)

InChI Key

AMTSXGQUAZUCEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3

Origin of Product

United States

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